molecular formula C13H11N3O B2990921 2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile CAS No. 1500642-52-3

2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile

Cat. No.: B2990921
CAS No.: 1500642-52-3
M. Wt: 225.251
InChI Key: TWYPQWJLBNRMIO-UHFFFAOYSA-N
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Description

2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile (: 1500642-52-3) is an organic compound with a molecular formula of C₁₃H₁₁N₃O and a molecular weight of 225.25 g/mol . This chemical is supplied with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . Its structure features a benzonitrile group linked via an ether bridge to a 5-amino-4-methylpyridine ring, a scaffold that is often investigated in pharmaceutical and agrochemical research for its potential biological activity . As a building block in medicinal chemistry, this compound is strictly for Research and Further Manufacturing Use Only , and is not intended for direct human use or diagnostic applications . Please note that this product may be classified as a hazardous good. Consult the supplied Safety Data Sheet (SDS) for detailed handling protocols. Hazard statements may include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-amino-4-methylpyridin-2-yl)oxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-6-13(16-8-11(9)15)17-12-5-3-2-4-10(12)7-14/h2-6,8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYPQWJLBNRMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)OC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1500642-52-3
Record name 2-[(5-amino-4-methylpyridin-2-yl)oxy]benzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile typically involves the reaction of 5-amino-4-methylpyridine with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically isolated through filtration and drying, followed by further purification steps to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The amino and methyl groups on the pyridine ring in the target compound may enhance solubility in polar solvents compared to halogenated analogs (e.g., bromo/chloro in ). Electron-withdrawing groups (e.g., -CF₃ in , -NO₂ in ) increase electrophilicity, favoring reactions like nucleophilic substitution. In contrast, the electron-donating amino group in the target compound may stabilize resonance structures, altering reactivity .

Biological Activity: Halogenated analogs (e.g., ) are often bioactive, with bromoacetyl groups enabling covalent binding to enzymes (e.g., GSK-3 inhibition ). Pyridin-3-yloxy derivatives (e.g., ) exhibit broader medicinal applications due to enhanced steric flexibility compared to the rigid pyridin-2-yloxy configuration in the target compound .

Industrial Applications: The trifluoromethyl-nitro combination in is critical for battery materials, whereas the target compound’s amino-methyl-pyridine motif is more aligned with pharmaceutical intermediates (e.g., kinase inhibitors) .

Biological Activity

2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by a pyridine ring and a benzonitrile moiety, presents unique properties that may influence various biochemical pathways. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N3O. The structure consists of:

  • Amino Group : Enhances solubility and potential interactions with biological targets.
  • Methoxy Group : May influence the compound's lipophilicity and receptor binding.
  • Benzonitrile Moiety : Provides a site for nucleophilic attack and interaction with various enzymes.

The mechanism of action for this compound is hypothesized based on its structural similarities to other biologically active compounds. It is believed to interact with specific receptors and enzymes, potentially mediating:

  • Nitric Oxide Production : Similar compounds have been shown to produce nitric oxide, a crucial signaling molecule involved in various physiological processes.
  • Tumoricidal and Bactericidal Actions : Preliminary studies suggest potential anticancer and antimicrobial properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

  • Anticancer Activity :
    • Preliminary studies suggest the compound may inhibit cancer cell proliferation. For example, structural analogs have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers .
    • Case Study : A related compound was evaluated for cytotoxicity, showing IC50 values ranging from 7 to 24 µM against different cancer cell lines .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. Compounds with similar structures have demonstrated promising AChE inhibitory activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Receptor Interactions :
    • Interaction studies indicate that the compound may bind to specific receptors involved in signal transduction pathways, influencing cellular responses such as calcium mobilization .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique AspectsBiological Activity
2-(5-Aminopyridin-2-yl)benzonitrileSimilar pyridine-benzonitrile linkageDifferent substitution pattern on benzeneModerate anticancer activity
4-(5-Aminopyridin-2-yl)benzonitrileSimilar core structure but different position of amino groupVarying biological activityStronger AChE inhibition
3-(5-Methylpyridin-2-yl)benzonitrileMethyl substitution on pyridineAltered lipophilicity affecting solubilityVariable cytotoxicity

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